5-Methyloctan-4-yl carbonochloridate
Description
5-Methyloctan-4-yl carbonochloridate (CAS: N/A) is a branched alkyl carbonochloridate with the molecular formula C₁₀H₁₇ClO₂. Carbonochloridates, also known as chloroformates, are highly reactive acylating agents used in organic synthesis to introduce carbonyl groups or form esters, carbamates, and carbonates. The compound features a 5-methyloctan-4-yl chain, imparting steric bulk that may influence its reactivity and solubility compared to simpler alkyl or aryl derivatives. Commercial availability is noted through suppliers like Hangzhou J&H Chemical Co., Ltd., with a purity of 98% .
Properties
CAS No. |
59734-24-6 |
|---|---|
Molecular Formula |
C10H19ClO2 |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
5-methyloctan-4-yl carbonochloridate |
InChI |
InChI=1S/C10H19ClO2/c1-4-6-8(3)9(7-5-2)13-10(11)12/h8-9H,4-7H2,1-3H3 |
InChI Key |
DJDOLGDERCIKNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(CCC)OC(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyloctan-4-yl carbonochloridate typically involves the reaction of 5-methyloctan-4-ol with phosgene or its derivatives. One common method uses triphosgene as the chlorinating agent. The reaction is carried out in an inert solvent such as dichloromethane or 1,2-dichloroethane, under controlled temperature conditions (usually around 0-5°C) to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures better control over reaction parameters and improves yield. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyloctan-4-yl carbonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-methyloctan-4-ol and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Dichloromethane and 1,2-dichloroethane are frequently used as solvents.
Catalysts: Catalysts such as N,N-dimethylacetamide (DMAC) can be used to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield an amide, while reacting with an alcohol would produce an ester.
Scientific Research Applications
5-Methyloctan-4-yl carbonochloridate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in the modification of biomolecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Methyloctan-4-yl carbonochloridate involves the formation of a reactive intermediate that can undergo nucleophilic attack. The carbonochloridate group is highly electrophilic, making it susceptible to nucleophilic substitution reactions. This reactivity is harnessed in various synthetic applications to form new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Structural and Functional Group Variations
Carbonochloridates vary primarily in their R-group substituents, which dictate reactivity, stability, and applications. Key analogs include:
Spectroscopic and Physical Properties
- NMR Data :
- 5b (3-Methylbenzyl derivative) : ¹H NMR showed upfield shifts (δ 2.45 ppm for CH₃) due to the methyl group’s electron-donating effect, while ¹³C NMR confirmed boronate integration (δ 83.5 ppm) .
- 5c (3-Fluorobenzyl derivative) : ¹⁹F NMR displayed a signal at δ -112 ppm, indicating fluorine’s deshielding effect .
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